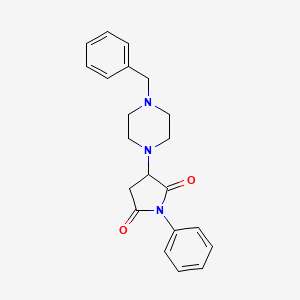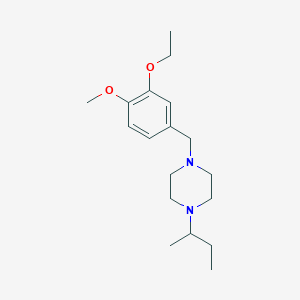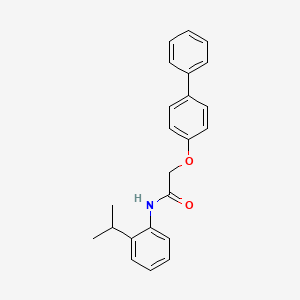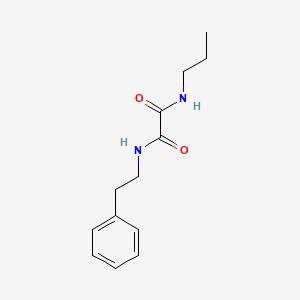![molecular formula C18H18ClN3O4 B5209437 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as CNAPP, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Additionally, it has been shown to interact with various receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is its potent therapeutic activity, which makes it a promising candidate for the development of novel drugs. Additionally, its relatively simple synthesis method and low toxicity profile make it an attractive compound for scientific research studies. However, its limited solubility in aqueous solutions and potential for off-target effects may pose challenges in some experimental settings.
Orientations Futures
There are several future directions for the scientific research on 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine. One potential area of focus is the further elucidation of its mechanism of action, which may provide insights into its therapeutic potential. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its utility as a drug candidate. Finally, the exploration of its potential use in combination with other therapeutics may lead to the development of more effective treatment strategies for various diseases.
Conclusion:
In conclusion, this compound is a compound with promising therapeutic potential. Its potent antitumor, anti-inflammatory, and neuroprotective activities make it an attractive candidate for the development of novel drugs. However, further scientific research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1-(2-chlorophenoxy)acetyl piperazine with 4-nitrophenyl hydrazine under controlled conditions. The process involves several steps and requires the use of various reagents and solvents. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-16-3-1-2-4-17(16)26-13-18(23)21-11-9-20(10-12-21)14-5-7-15(8-6-14)22(24)25/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFWTCMQKLLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5209364.png)

![2-chloro-4,5-difluoro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5209385.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)
![4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)

![2-methyl-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(4-morpholinyl)-1-propanamine](/img/structure/B5209413.png)



![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)


![1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)